molecular formula C30H41NO4 B1673288 Kapurimycin A3 CAS No. 129966-45-6

Kapurimycin A3

Cat. No.: B1673288
CAS No.: 129966-45-6
M. Wt: 492.5 g/mol
InChI Key: XINFXFISYDXMAU-WIXGUGHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Kapurimycin A3 is an antitumour antibiotic.

Scientific Research Applications

Antitumor Applications

Kapurimycin A3 has demonstrated potent antitumor activity against several cancer cell lines. Notably, it has shown efficacy against:

  • HeLa S3 human cervical cancer cells
  • T24 human bladder carcinoma cells
  • Murine leukemia P388 model

In vitro studies indicate that this compound exhibits strong cytotoxic effects, making it a candidate for further development in cancer therapeutics. The mechanism of action involves DNA binding and breakage, which disrupts the replication process in cancer cells, leading to cell death .

Antibacterial Applications

The antibacterial properties of this compound are primarily effective against Gram-positive bacteria, with some activity noted against certain Gram-negative strains. Its antibacterial mechanism is linked to its ability to inhibit bacterial growth and function by disrupting cellular processes. This is particularly relevant in the context of increasing antimicrobial resistance, where this compound may offer an alternative treatment option .

Mechanistic Studies

Research has elucidated the mechanism by which this compound interacts with DNA. It forms adducts with guanine bases through alkylation, which has been confirmed through nuclear magnetic resonance (NMR) studies. This interaction is crucial for its antitumor activity as it leads to DNA damage that can trigger apoptosis in cancer cells .

  • Antitumor Efficacy Study : A study published in PubMed evaluated the antitumor effects of this compound on various cancer cell lines. The results indicated significant cytotoxicity in both HeLa and T24 cells, suggesting potential for development into a therapeutic agent .
  • Antibacterial Activity Assessment : Another investigation focused on the antibacterial properties of this compound against a range of bacterial strains. The findings confirmed its effectiveness against Staphylococcus aureus and other Gram-positive bacteria, highlighting its potential use in treating infections caused by resistant strains .

Properties

CAS No.

129966-45-6

Molecular Formula

C30H41NO4

Molecular Weight

492.5 g/mol

IUPAC Name

2-[(8S)-8-acetyloxy-12-hydroxy-2-[(2S,3R)-2-methyl-3-[(Z)-prop-1-enyl]oxiran-2-yl]-4,11-dioxo-9,10-dihydro-8H-naphtho[2,3-h]chromen-5-yl]acetic acid

InChI

InChI=1S/C27H24O9/c1-4-5-19-27(3,36-19)20-11-17(30)22-14(10-21(31)32)8-13-9-15-18(34-12(2)28)7-6-16(29)24(15)25(33)23(13)26(22)35-20/h4-5,8-9,11,18-19,33H,6-7,10H2,1-3H3,(H,31,32)/b5-4-/t18-,19+,27-/m0/s1

InChI Key

XINFXFISYDXMAU-WIXGUGHWSA-N

SMILES

CC=CC1C(O1)(C)C2=CC(=O)C3=C(C=C4C=C5C(CCC(=O)C5=C(C4=C3O2)O)OC(=O)C)CC(=O)O

Isomeric SMILES

C/C=C\[C@@H]1[C@@](O1)(C)C2=CC(=O)C3=C(C=C4C=C5[C@H](CCC(=O)C5=C(C4=C3O2)O)OC(=O)C)CC(=O)O

Canonical SMILES

CC=CC1C(O1)(C)C2=CC(=O)C3=C(C=C4C=C5C(CCC(=O)C5=C(C4=C3O2)O)OC(=O)C)CC(=O)O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Caphamycin;  Kafamycin;  Kaphamycin; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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